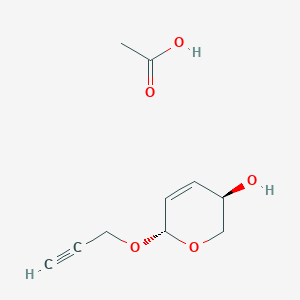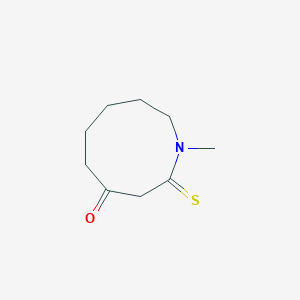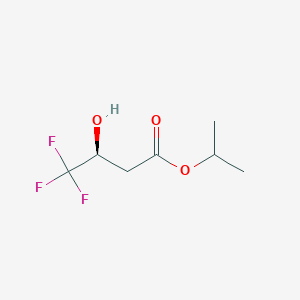![molecular formula C37H42N2O6Sn B14255697 [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane CAS No. 254903-04-3](/img/structure/B14255697.png)
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane is an organotin compound that has garnered interest in both industrial and academic fields. This compound is characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one 3,5-dinitrobenzoyl group. Organotin compounds are known for their diverse applications, including their use as catalysts, stabilizers, and biocides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and tin hydride.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tin oxides and nitrobenzene derivatives.
Reduction: Alcohols and tin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, leading to alterations in their structure and function. The 3,5-dinitrobenzoyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane can be compared with other organotin compounds such as:
Tris(2-methyl-2-phenylpropyl)stannane: Lacks the 3,5-dinitrobenzoyl group, resulting in different reactivity and applications.
Tris(2-methyl-2-phenylpropyl)stannyl chloride: Contains a chloride group instead of the 3,5-dinitrobenzoyl group, leading to variations in chemical behavior and uses.
Tris(2-methyl-2-phenylpropyl)stannyl acetate:
The presence of the 3,5-dinitrobenzoyl group in this compound imparts unique properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
254903-04-3 |
|---|---|
Formule moléculaire |
C37H42N2O6Sn |
Poids moléculaire |
729.4 g/mol |
Nom IUPAC |
tris(2-methyl-2-phenylpropyl)stannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/3C10H13.C7H4N2O6.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h3*4-8H,1H2,2-3H3;1-3H,(H,10,11);/q;;;;+1/p-1 |
Clé InChI |
AHKWOEABHVTQSC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
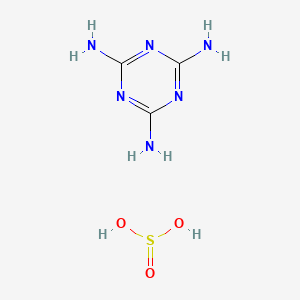
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
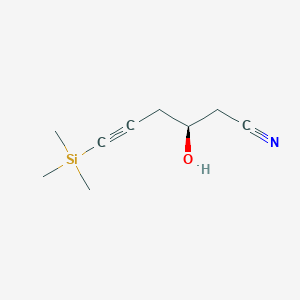

![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
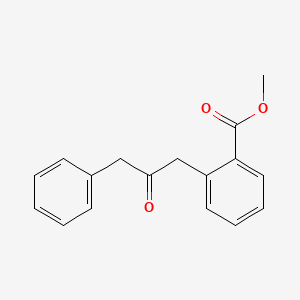

![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
